molecular formula C18H22N6O2S B2736016 N-(2,3-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1013777-03-1

N-(2,3-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2736016
CAS No.: 1013777-03-1
M. Wt: 386.47
InChI Key: GQXYFBVWLHUCTI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetically designed small molecule investigated for its potent inhibitory activity against Janus Kinase (JAK) signaling pathways Source . The compound's core structure, featuring a 1,2,4-triazole scaffold linked to a methoxypyrazole moiety, is engineered to competitively bind to the ATP-binding site of JAK kinases, thereby disrupting the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins Source . This targeted mechanism makes it a critical research tool for elucidating the role of JAK-STAT signaling in various disease models, particularly in autoimmune disorders, hematological cancers, and inflammatory conditions Source . Researchers utilize this compound to probe the downstream consequences of JAK inhibition on cell proliferation, apoptosis, and immune cell activation, providing valuable insights for the development of novel therapeutic strategies. Its structure-activity relationship (SAR) is of significant interest in medicinal chemistry for optimizing selectivity and potency within this kinase inhibitor class.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-11-7-6-8-14(12(11)2)19-15(25)10-27-18-21-20-16(24(18)4)13-9-23(3)22-17(13)26-5/h6-9H,10H2,1-5H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXYFBVWLHUCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H24N6O2S
Molecular Weight396.50 g/mol
CAS Number1014053-67-8

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with a thioacetate derivative containing the triazole and pyrazole moieties. The reaction conditions often include coupling agents and bases to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to N-(2,3-dimethylphenyl)-2-thioacetamides have shown activity against various cancer cell lines. In vitro assays reported IC50 values in the micromolar range, demonstrating effective inhibition of cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

N-(2,3-dimethylphenyl)-2-thioacetamides have been reported to exhibit anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases .

The biological activity of N-(2,3-dimethylphenyl)-2-thioacetamide is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It potentially modulates receptor activity related to inflammatory responses and cellular proliferation.

Study 1: Anticancer Evaluation

In a study published in PMC, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against different cell lines. The results indicated that modifications in the triazole ring significantly enhanced cytotoxicity, with some compounds showing IC50 values as low as 0.03 mM against breast cancer cells .

Study 2: Antimicrobial Activity Assessment

Another research article highlighted the antimicrobial evaluation of various thioacetamides against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Heterocycles Substituents Biological Activity Reference ID
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide 1,2,4-Triazole + phenyl 3-Chloro-4-methoxyphenyl, 5-methyl-4-phenyl Antimicrobial
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-Triazole + pyrazole Variable R groups (alkyl/aryl) Antifungal, antimicrobial
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone + acetamide 2,4-Dichlorophenyl, 1,5-dimethylpyrazolone Structural studies

Key Structural Differences :

  • Pyrazole vs. Phenyl Substitution: The target compound’s 3-methoxy-1-methylpyrazole group (vs.
  • Triazole Methylation : The 4-methyl group on the triazole ring (compared to 4-phenyl in ) reduces steric hindrance, favoring conformational flexibility.
  • Acetamide Substituents : The 2,3-dimethylphenyl group (vs. 3-chloro-4-methoxyphenyl in ) balances hydrophobicity and steric bulk, which may optimize membrane penetration .
Physicochemical Properties
  • Solubility : The methoxy group increases aqueous solubility (logP ~2.5) compared to chloro-substituted analogues (logP ~3.2 in ).
  • Thermal Stability : Melting point (~180–185°C) is lower than dichlorophenyl derivatives (e.g., 459–461°C in ), reflecting reduced crystallinity due to methyl groups .

Q & A

Q. What are the key steps and methodologies for synthesizing this compound?

The synthesis typically involves multi-step routes, including:

  • Thioacetamide coupling : Reacting a pyrazole-triazole intermediate with a thiol-containing precursor under controlled pH and temperature (e.g., DMF as solvent, 60–80°C).
  • Cyclization : Microwave-assisted or reflux conditions to form the triazole ring, monitored via TLC/HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity . Methodological Tip: Optimize reaction time and solvent polarity to minimize by-products like unreacted intermediates .

Q. How is the compound structurally characterized?

Key techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for methylphenyl (δ 2.1–2.3 ppm), methoxy (δ 3.8 ppm), and thioacetamide (δ 4.2 ppm) groups .
  • FT-IR : Confirm C=O (1680–1700 cm⁻¹) and S-C (650–700 cm⁻¹) bonds .
    • Mass Spectrometry (LCMS) : Verify molecular ion [M+H]⁺ matching the theoretical molecular weight (~450–460 g/mol) .

Q. What are the stability considerations during storage?

The compound is hygroscopic and should be stored under inert gas (argon) at 2–8°C in amber glass vials. Stability tests (TGA/DSC) indicate decomposition above 200°C .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazole-triazole core synthesis?

  • Catalytic Systems : Use Pd/C or CuI for cross-coupling reactions, achieving >80% yield with 1–2 mol% catalyst loading .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates but may require quenching with aqueous NaHCO₃ to prevent side reactions .
  • Microwave Assistance : Reduces reaction time from 24 hours to 30–60 minutes while maintaining yield .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Dynamic Effects : Rotameric equilibria in thioacetamide groups can split NMR peaks; use variable-temperature NMR (VT-NMR) to confirm .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms .

Q. What strategies are effective for analyzing biological interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), focusing on the triazole moiety’s hydrogen-bonding potential .
  • Kinetic Assays : Measure IC₅₀ values via fluorescence polarization (FP) for enzyme inhibition, adjusting substituents (e.g., methoxy → nitro) to enhance affinity .

Q. How to address low solubility in pharmacological assays?

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the phenyl ring to improve aqueous solubility .

Data Contradiction & Mechanistic Analysis

Q. Why do similar analogs show divergent bioactivity despite structural similarity?

  • Steric Effects : Bulky 2,3-dimethylphenyl groups may hinder target binding compared to smaller substituents (e.g., 4-chlorophenyl) .
  • Electronic Modulation : Methoxy groups (electron-donating) vs. nitro groups (electron-withdrawing) alter charge distribution, affecting interaction with hydrophobic enzyme pockets .

Q. How to validate the proposed reaction mechanism for thioacetamide formation?

  • Isotopic Labeling : Use ³⁴S-labeled KSCN to trace sulfur incorporation via LC-MS .
  • Kinetic Profiling : Monitor intermediates via stopped-flow IR to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

Computational & Predictive Approaches

Q. Can machine learning predict novel derivatives with enhanced activity?

  • QSAR Models : Train on datasets of triazole analogs with reported IC₅₀ values; key descriptors include LogP, polar surface area, and H-bond acceptor count .
  • Generative Chemistry : Use reinforcement learning (e.g., REINVENT) to propose derivatives with optimized ADMET profiles .

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